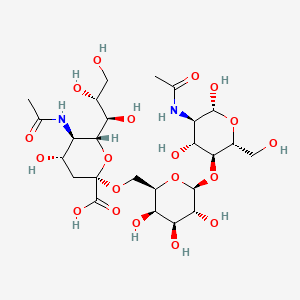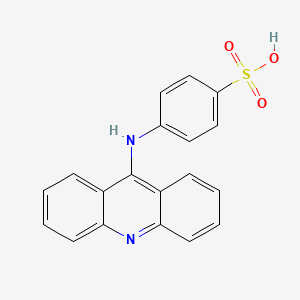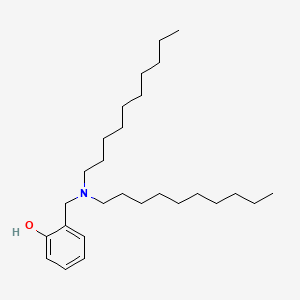
6-Sialyllactosamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Sialyllactosamine is a sialylated oligosaccharide found in human and bovine milk. It is a significant component of human milk oligosaccharides, which play a crucial role in the defense of breast-fed infants against pathogens . This compound is also present in bovine milk, although in different quantities compared to human milk .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Sialyllactosamine involves the enzymatic transfer of sialic acid to lactosamine. This process is catalyzed by α-2,6-sialyltransferase, which attaches sialic acid to the outermost galactosyl residues on otherwise fully assembled branched glycans . The enzyme can be produced in Pichia pastoris, a yeast commonly used for recombinant protein production .
Industrial Production Methods
Industrial production of this compound typically involves microbial fermentation using genetically engineered strains of Pichia pastoris. The production process requires careful control of N-terminal truncations by host-inherent protease activities to ensure high-quality enzyme production .
Analyse Chemischer Reaktionen
Types of Reactions
6-Sialyllactosamine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions include modified sialyllactosamines with different functional groups, which can be used for various scientific and industrial applications.
Wissenschaftliche Forschungsanwendungen
6-Sialyllactosamine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex oligosaccharides and glycoconjugates.
Biology: It plays a role in cell-cell recognition and signaling processes.
Medicine: It has potential as an antiviral agent, particularly against influenza and SARS-CoV-2
Industry: It is used in the production of infant formulas to mimic the composition of human milk.
Wirkmechanismus
6-Sialyllactosamine exerts its effects by interacting with specific molecular targets. For example, it binds to the hemagglutinin protein on the surface of influenza viruses, preventing the virus from attaching to host cells . This interaction is facilitated by the sialic acid moiety of this compound, which mimics the natural receptors on host cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Sialyllactosamine: Another sialylated oligosaccharide found in milk.
6-Sialyllactose: A similar compound with a different sugar backbone.
3-Sialyllactose: Another variant with a different linkage of sialic acid.
Uniqueness
6-Sialyllactosamine is unique due to its specific α-2,6 linkage of sialic acid to lactosamine, which gives it distinct biological properties. This linkage is crucial for its role in antiviral activity and cell signaling .
Eigenschaften
CAS-Nummer |
64364-50-7 |
|---|---|
Molekularformel |
C25H42N2O19 |
Molekulargewicht |
674.6 g/mol |
IUPAC-Name |
(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3R,4S,5R,6S)-6-[(2R,3S,4R,5R,6R)-5-acetamido-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C25H42N2O19/c1-7(30)26-13-9(32)3-25(24(40)41,46-21(13)15(34)10(33)4-28)42-6-12-16(35)18(37)19(38)23(44-12)45-20-11(5-29)43-22(39)14(17(20)36)27-8(2)31/h9-23,28-29,32-39H,3-6H2,1-2H3,(H,26,30)(H,27,31)(H,40,41)/t9-,10+,11+,12+,13+,14+,15+,16-,17+,18-,19+,20+,21+,22+,23-,25+/m0/s1 |
InChI-Schlüssel |
RPSBVJXBTXEJJG-LURNZOHQSA-N |
Isomerische SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)NC(=O)C)O)CO)O)O)O)O |
Kanonische SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)NC(=O)C)O)CO)O)O)O)O |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(4-Chloro-2-nitrophenoxy)phenoxy]propanoic acid](/img/structure/B14506909.png)




![8,9,10,11-Tetrahydro-7H-pyrido[2,3-a]carbazole](/img/structure/B14506928.png)
![3-(Pyridin-2-yl)pyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione](/img/structure/B14506935.png)
![3-[(3-Iodophenyl)methylidene]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14506950.png)

![N-[2,2,2-Trichloro-1-(piperidin-1-yl)ethyl]formamide](/img/structure/B14506961.png)


![[4-(1-Oxooctahydro-2h-isoindol-2-yl)phenyl]acetic acid](/img/structure/B14506985.png)
